(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester

Catalog No.
S14742395
CAS No.
M.F
C50H48F4N4O12
M. Wt
972.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid...

Product Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate

Molecular Formula

C50H48F4N4O12

Molecular Weight

972.9 g/mol

InChI

InChI=1S/C30H30F4N4O4.C20H18O8/c1-40-21-7-4-6-20(17-21)36-12-14-37(15-13-36)29-35-28-22(8-5-9-23(28)31)24(18-27(39)42-3)38(29)25-16-19(30(32,33)34)10-11-26(25)41-2;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h4-11,16-17,24H,12-15,18H2,1-3H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t24-;15-,16-/m00/s1

InChI Key

ORBOVPDSXOKTQB-GDGVXITASA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)OC

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.COC1=C(C=C(C=C1)C(F)(F)F)N2[C@H](C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)OC

The compound (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester is a complex organic molecule characterized by multiple functional groups and stereocenters. It features a succinic acid backbone modified with two 4-methylbenzoyloxy groups, which enhance its solubility and biological activity. The fluorinated quinazoline moiety contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.

The chemical reactivity of this compound can be analyzed through various types of reactions:

  • Esterification: The hydroxyl groups of the succinic acid can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The presence of the fluoro group may facilitate nucleophilic attacks by amines or other nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed back to the corresponding acids.
  • Reduction: The carbonyl groups in the structure may undergo reduction reactions to form alcohols.

These reactions are mediated by specific enzymes in biological systems, which can accelerate the process and provide pathways for metabolic transformations

The biological activity of this compound can be predicted using computational methods such as quantitative structure-activity relationship (QSAR) models. These models analyze the relationship between chemical structure and biological effects, helping to identify potential therapeutic applications or toxicities . It is anticipated that this compound may exhibit activity against various biological targets due to its diverse functional groups.

Preliminary studies suggest that compounds with similar structures often demonstrate significant interactions with receptors involved in neurotransmission and other physiological processes .

The synthesis of this compound typically involves several steps:

  • Formation of the Succinic Acid Derivative: Starting from succinic acid, the introduction of the 4-methylbenzoyloxy groups can be achieved through esterification reactions.
  • Quinazoline Synthesis: The quinazoline moiety can be synthesized via cyclization reactions involving appropriate precursors, such as substituted anilines and carbonyl compounds.
  • Final Coupling Reaction: The final structure is assembled through coupling reactions between the succinic acid derivative and the quinazoline component.

Each step requires careful optimization to ensure high yield and purity of the final product.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Given its complex structure and predicted biological activity, it may serve as a lead compound for developing new drugs targeting neurological disorders or cancer.
  • Chemical Biology: It can be used as a probe to study receptor interactions or metabolic pathways in cellular systems.
  • Materials Science: If modified appropriately, its structural features could be utilized in creating novel materials with specific properties.

Interaction studies are crucial for understanding how this compound behaves at a molecular level:

  • Receptor Binding Studies: Assessing how well the compound binds to specific receptors can provide insights into its pharmacological potential.
  • In Vitro Assays: Testing against various cell lines can reveal cytotoxicity or therapeutic efficacy.
  • Computational Docking Studies: These studies help predict how well the compound fits into target proteins, providing a theoretical basis for its biological activity .

Similar Compounds

A comparison with similar compounds highlights the uniqueness of this molecule. Some notable similar compounds include:

  • Quinazoline Derivatives: Known for their various biological activities, including anti-cancer properties.
  • Piperazine Derivatives: Often used as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems.
  • Fluorinated Aromatic Compounds: These compounds typically exhibit enhanced metabolic stability and bioactivity.
Compound NameStructure FeaturesBiological Activity
QuinazolineAromatic ring system with nitrogenAnti-cancer, anti-inflammatory
PiperazineSix-membered ring with nitrogen atomsAnxiolytic, antidepressant
Fluorinated AromaticsPresence of fluorine enhances stabilityVarious therapeutic effects

This compound stands out due to its intricate combination of functional groups and stereochemistry, which may lead to unique interactions not observed in simpler analogs.

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

2

Exact Mass

972.32048563 g/mol

Monoisotopic Mass

972.32048563 g/mol

Heavy Atom Count

70

Dates

Last modified: 08-10-2024

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